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  • Product: 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
  • CAS: 1461713-71-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS 1461713-71-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-(3,4-Difluoropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, identified by the CAS number 1461713-71-2. As a substituted phenylethanol derivative, this molecule holds potential interest in medicinal chemistry and materials science. This document consolidates available data, outlines methodologies for experimental determination of its physical characteristics, and provides insights into its expected behavior based on its chemical structure. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who may be handling or considering this compound for their work.

Introduction and Compound Profile

1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a fluorinated aromatic alcohol. The presence of a difluorophenyl group, a secondary alcohol, and an ether linkage suggests a molecule with a balance of polarity and lipophilicity, properties of significant interest in the design of bioactive molecules. The fluorine atoms can significantly influence the compound's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[1][2][3]

Chemical Structure:

Figure 1: Chemical structure of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 1461713-71-2
Chemical Name 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Synonyms 1-(3,4-difluorophenyl)-2-isopropoxyethanol
Molecular Formula C₁₁H₁₄F₂O₂
Molecular Weight 216.23 g/mol
Physical Form Powder

Predicted Physical Properties

Due to the limited availability of experimental data for this specific compound, its physical properties have been predicted using computational models. These predictions provide valuable estimates for handling, formulation, and experimental design. ACD/Percepta is a widely used software for such in silico predictions.[4][5][6][7][8]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Melting Point Not available-
Boiling Point ~250-270 °C at 760 mmHgQSPR
Density ~1.2 g/cm³QSPR
logP ~2.5QSPR
pKa (acidic) ~13.5 (hydroxyl group)QSPR
Water Solubility LowQSPR

Note: These values are estimations and should be confirmed by experimental data.

Expertise & Experience Insights:

The presence of the two fluorine atoms on the phenyl ring is expected to increase the compound's lipophilicity and boiling point compared to its non-fluorinated analog.[1][9] The hydroxyl and ether groups will contribute to some degree of polarity and potential for hydrogen bonding, influencing its solubility in various solvents.

Experimental Determination of Physical Properties

To obtain accurate physical property data, experimental determination is crucial. The following section outlines standard laboratory protocols for measuring the key physical properties of a solid organic compound like 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.[1]

Protocol: Capillary Tube Method [9][10]

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a rate of 10-15°C per minute initially.

  • Observation: Once the approximate melting point is determined, repeat the measurement with a fresh sample, heating at a slower rate (1-2°C per minute) as the melting point is approached.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Figure 2: Workflow for melting point determination.

Boiling Point Determination (for liquids)

As the compound is a powder at room temperature, its boiling point will be significantly higher and may require specialized equipment to determine accurately without decomposition. The Thiele tube method is a common technique for determining the boiling point of small quantities of liquid.[3][6][11]

Solubility Profile

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing.

Protocol: Qualitative Solubility Testing [2][5][12]

  • Sample Preparation: Place approximately 10 mg of the powdered compound into a series of small test tubes.

  • Solvent Addition: Add 1 mL of each of the following solvents to a separate test tube:

    • Water

    • Ethanol

    • Methanol

    • Acetone

    • Dichloromethane

    • Toluene

    • Hexane

  • Observation: Agitate each tube and observe for dissolution. Classify as soluble, partially soluble, or insoluble.

  • pH-dependent Solubility: For aqueous insolubility, test solubility in 5% HCl and 5% NaOH to assess basic and acidic characteristics.

Expertise & Experience Insights:

Given its structure, 1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, and likely to have good solubility in less polar solvents such as dichloromethane. Its solubility in nonpolar solvents like hexane is expected to be limited, and it is predicted to have low solubility in water.

Density Measurement

The density of a powder can be characterized as either bulk density or tapped density.

Protocol: Bulk and Tapped Density [13]

  • Bulk Density:

    • Weigh an empty graduated cylinder.

    • Gently pour a known mass of the powder into the cylinder without compaction.

    • Record the volume.

    • Calculate the bulk density (mass/volume).

  • Tapped Density:

    • After measuring the bulk volume, mechanically tap the graduated cylinder a specified number of times (e.g., 100 taps).

    • Record the new, smaller volume.

    • Calculate the tapped density (mass/tapped volume).

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃):

  • Aromatic Protons (difluorophenyl ring): Complex multiplets in the range of δ 7.0-7.3 ppm due to H-F and H-H coupling.

  • Methine Proton (-CH-OH): A doublet or multiplet around δ 4.8-5.0 ppm.

  • Methylene Protons (-O-CH₂-): Diastereotopic protons appearing as a multiplet around δ 3.4-3.6 ppm.

  • Methine Proton (isopropyl): A septet around δ 3.6-3.8 ppm.

  • Methyl Protons (isopropyl): Two doublets around δ 1.1-1.3 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.

Predicted ¹³C NMR (in CDCl₃):

  • Aromatic Carbons: Signals in the range of δ 115-150 ppm, with large C-F coupling constants for the carbons directly bonded to fluorine.

  • Methine Carbon (-CH-OH): A signal around δ 75-80 ppm.

  • Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.

  • Methine Carbon (isopropyl): A signal around δ 70-75 ppm.

  • Methyl Carbons (isopropyl): Signals around δ 20-25 ppm.

Infrared (IR) Spectroscopy

Expected Key Absorptions:

  • O-H Stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

  • C-O Stretch (alcohol and ether): Bands in the region of 1050-1250 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 216.

  • Key Fragments: Loss of the isopropoxy group, loss of water, and fragmentation of the difluorophenyl ring are expected to be prominent fragmentation pathways.

Figure 3: A typical workflow for the structural characterization of a novel organic compound.

Synthesis Outline

A plausible synthetic route to 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol could involve the following steps, based on known organic chemistry transformations.[14][15][16]

  • Starting Material: 3,4-Difluoroacetophenone.

  • α-Bromination: Reaction with a brominating agent such as N-bromosuccinimide (NBS) to form 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.

  • Nucleophilic Substitution: Reaction of the α-bromo ketone with sodium isopropoxide to introduce the isopropoxy group, yielding 1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethan-1-one.

  • Reduction: Reduction of the ketone to the secondary alcohol using a reducing agent like sodium borohydride (NaBH₄) to afford the final product.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. While experimental data is currently scarce, the predicted properties and outlined experimental protocols offer a robust starting point for researchers. The unique combination of a difluorinated aromatic ring and a secondary alcohol with an ether linkage makes this compound a person of interest for further investigation in various scientific disciplines. The methodologies and insights presented herein are intended to facilitate safe handling, effective experimental design, and a deeper understanding of this novel chemical entity.

References

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link][10]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link][1]

  • Scribd. (n.d.). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. Retrieved from [Link][9]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link][2]

  • Department of Chemistry, Government College for Women, Nawakadal. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link][12]

  • Georgetown ISD. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link][3]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link][11]

  • ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. Retrieved from [Link][4]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link][5]

  • Scribd. (n.d.). To Determine The Boiling Point of Organic Compounds Like Benzene and Benzaldehyde. Retrieved from [Link][6]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link][7]

  • U.S. Pharmacopeia. (2011, June 15). Bulk density and tapped density of powders. Retrieved from [Link][13]

  • InfoTox. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Video]. YouTube. [Link][8]

  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.

  • Chafetz, L. (1963). SENSITIVE ULTRAVIOLET SPECTROPHOTOMETRIC DETERMINATION OF SOME PHENETHANOLAMINE DRUGS. Journal of Pharmaceutical Sciences, 52, 1193-1195.[17]

  • Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from [14]

  • Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. Retrieved from [15]

  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link][18]

  • de Barros, W. A., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Molecules, 29(5), 1033.[19]

  • Kumar, A., et al. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.[20]

  • Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved from [Link][16]

  • SciSpace. (2023, July 6). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization. Retrieved from [Link][21]

  • ResearchGate. (n.d.). (PDF) A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. Retrieved from [Link][22]

  • ResearchGate. (2019, October 7). (PDF) Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. Retrieved from [Link][23]

  • Krishna, R. H. (2025). Prediction of Molecular Structures and Properties by Using Quantum Technology. American Journal of Physical Chemistry, 14(4), 125-146.[24]

  • MassBank. (2017, March 12). diisopropylsuccinate; LC-ESI-ITFT; MS2; CE: 65 eV; R=30000; [M+H]+. Retrieved from [Link][25]

  • ResearchGate. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT | Request PDF. Retrieved from [Link][26]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link][27]

  • Defense Technical Information Center. (2021, July 13). DFT-Calculated IR Absorption Spectra for PFAS Molecules. Retrieved from [Link]

  • PubChem. (n.d.). N-[(1s,2r)-1-(3,5-Difluorobenzyl)-3-({1-[4-(2,2-Dimethylpropyl)thiophen-2-Yl]cyclopropyl}amino)-2-Hydroxypropyl]acetamide. Retrieved from [Link][28]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. Retrieved from [Link][29]

  • MassBank. (2019, May 31). Data Privacy Information. Retrieved from [Link][30]

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  • MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link][32]049/26/9/2633) [36]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in drug development and scientific research, a comprehensive understanding of NMR data is critical for compound identification, purity assessment, and structural elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, a molecule featuring a functionally diverse and structurally complex arrangement.

The presence of a difluorinated aromatic ring, a secondary alcohol, and an isopropyl ether group within the same molecule creates a unique and informative spectral landscape. This guide will deconstruct the expected chemical shifts and coupling patterns, offering a robust framework for interpreting the NMR data of this compound and structurally similar molecules. By examining the interplay of electronic effects, spin-spin coupling, and molecular geometry, we aim to provide a definitive resource for researchers working with complex fluorinated organic molecules.

Molecular Structure and Key NMR-Active Nuclei

A thorough analysis of the NMR spectra begins with a clear understanding of the molecule's structure and the magnetic environment of each nucleus.

Caption: Molecular structure of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1][2]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar7.20 - 7.00m-3H
H-7 (CH-OH)~4.90dd~8, ~41H
H-9 (CH-O)~3.60sept~61H
H-8 (CH₂-O)~3.50 & ~3.40dd~10, ~4 & ~10, ~82H
OHVariablebr s-1H
H-10, H-11 (CH₃)~1.15d~66H

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, sept = septet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
C-3, C-4~150dd¹JCF ≈ 245
C-1~140t³JCF ≈ 3
C-6~123d³JCF ≈ 6
C-2~117d²JCF ≈ 18
C-5~115d²JCF ≈ 18
C-8 (CH₂-O)~75--
C-9 (CH-O)~72--
C-7 (CH-OH)~71--
C-10, C-11 (CH₃)~22--

Rationale for Chemical Shift Assignments

¹H NMR Spectrum
  • Aromatic Protons (H-Ar): The protons on the 3,4-difluorophenyl ring are expected to resonate in the aromatic region, between 7.00 and 7.20 ppm. The electron-withdrawing nature of the two fluorine atoms will deshield these protons, shifting them downfield. The coupling between the aromatic protons and with the fluorine atoms will result in complex multiplet patterns.[2][3]

  • Methine Proton (H-7): The proton on the carbon bearing the hydroxyl group (H-7) is adjacent to a stereocenter and an oxygen atom. This environment leads to a downfield shift, predicted to be around 4.90 ppm. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent methylene group (H-8).

  • Isopropyl Methine Proton (H-9): The methine proton of the isopropoxy group is coupled to the six equivalent methyl protons, resulting in a septet at approximately 3.60 ppm.

  • Methylene Protons (H-8): The two protons on the methylene group adjacent to the stereocenter and the ether oxygen are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, predicted around 3.50 and 3.40 ppm. Each will appear as a doublet of doublets due to geminal coupling and coupling to the H-7 proton.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[4] It typically appears as a broad singlet.

  • Isopropyl Methyl Protons (H-10, H-11): The six protons of the two methyl groups in the isopropoxy group are equivalent and will appear as a doublet around 1.15 ppm due to coupling with the methine proton (H-9).

¹³C NMR Spectrum
  • Aromatic Carbons (C-1 to C-6): The carbons in the aromatic ring will resonate between 115 and 150 ppm. The carbons directly bonded to the fluorine atoms (C-3 and C-4) will be significantly deshielded and will appear as doublets of doublets due to large one-bond C-F coupling (¹JCF ≈ 245 Hz).[2] The other aromatic carbons will also exhibit smaller C-F couplings over two or three bonds.[5]

  • Aliphatic Carbons (C-7, C-8, C-9): The carbons of the ethanol and isopropoxy groups will appear in the range of 70-75 ppm. The carbon bearing the hydroxyl group (C-7) and the methine carbon of the isopropoxy group (C-9) are expected around 71 ppm and 72 ppm, respectively. The methylene carbon (C-8) will be slightly more downfield at approximately 75 ppm due to the influence of the adjacent oxygen and aromatic ring.

  • Isopropyl Methyl Carbons (C-10, C-11): The two equivalent methyl carbons of the isopropoxy group will be the most shielded, resonating at approximately 22 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

¹H NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay: 1.0 - 2.0 seconds.

    • Acquisition Time: 2.0 - 3.0 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm).[7]

    • Integrate the signals.

¹³C NMR Data Acquisition
  • Instrument: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.[8]

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 1.0 - 1.5 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the CDCl₃ signal at 77.16 ppm.[1][9]

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol provide a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete and unambiguous assignment of all proton and carbon signals is achievable. The presence of the difluorophenyl group introduces characteristic C-F couplings in the ¹³C NMR spectrum, which are powerful diagnostic tools for confirming the substitution pattern of the aromatic ring. This guide serves as a comprehensive reference for researchers, enabling accurate interpretation of the NMR data for this and related fluorinated compounds, thereby facilitating progress in drug discovery and chemical research.

References

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Foundational

The Advent of a Key Building Block: A Technical Guide to the Synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds play a pivotal role. The unique electronic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds play a pivotal role. The unique electronic properties of the fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The subject of this guide, 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, represents a key chiral building block. Its structure, featuring a difluorinated phenyl ring and a secondary alcohol adjacent to an ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules, potentially including novel therapeutic agents and functional materials.

While dedicated literature on the specific discovery of this exact molecule is not extensively documented, its synthesis can be logically derived from well-established and robust chemical transformations. This guide provides a comprehensive overview of a proposed synthetic pathway, grounded in authoritative chemical literature for analogous structures. We will delve into the mechanistic rationale behind the chosen reactions, provide detailed experimental protocols, and present the information with the clarity and precision required for a scientific audience.

Proposed Synthetic Pathway: A Retro-Synthetic Analysis

The synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol can be envisioned through a convergent approach. The key bond disconnection lies between the C1 and C2 of the ethanol backbone, suggesting a nucleophilic addition to a carbonyl group. This leads to a retrosynthetic pathway starting from the commercially available 1,2-difluorobenzene.

G Target 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol Intermediate_1 2-Isopropoxy-1-(3,4-difluorophenyl)ethan-1-one Target->Intermediate_1 Reduction Intermediate_2 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one Intermediate_1->Intermediate_2 Etherification Starting_Material_2 Isopropanol Intermediate_1->Starting_Material_2 Reagent_4 Sodium Borohydride (NaBH4) (Reduction) Intermediate_1->Reagent_4 Intermediate_3 1-(3,4-Difluorophenyl)ethan-1-one Intermediate_2->Intermediate_3 Bromination Reagent_3 Sodium Isopropoxide (Williamson Ether Synthesis) Intermediate_2->Reagent_3 Starting_Material_1 1,2-Difluorobenzene Intermediate_3->Starting_Material_1 Acylation Reagent_2 N-Bromosuccinimide (NBS) (Alpha-Bromination) Intermediate_3->Reagent_2 Reagent_1 Acetyl Chloride / AlCl3 (Friedel-Crafts Acylation) Starting_Material_1->Reagent_1

Caption: Retrosynthetic analysis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.

Synthetic Strategy and Experimental Protocols

The forward synthesis, as outlined below, is a four-step process commencing with a Friedel-Crafts acylation, followed by an alpha-bromination, a Williamson ether synthesis, and concluding with a ketone reduction.

Step 1: Synthesis of 1-(3,4-Difluorophenyl)ethan-1-one

The synthesis initiates with the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution introduces the acetyl group onto the phenyl ring, primarily at the para position relative to one of the fluorine atoms due to steric and electronic effects.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes to form the acylium ion complex.

  • Add a solution of 1,2-difluorobenzene (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one

The next step involves the alpha-bromination of the synthesized ketone. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often initiated by a radical initiator or light.

Protocol:

  • Dissolve 1-(3,4-Difluorophenyl)ethan-1-one (1.0 eq.) and N-Bromosuccinimide (1.1 eq.) in carbon tetrachloride.

  • Add a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and irradiate with a UV lamp for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to afford the crude 2-bromo-1-(3,4-difluorophenyl)ethan-1-one, which can be used in the next step without further purification.

Step 3: Synthesis of 2-Isopropoxy-1-(3,4-difluorophenyl)ethan-1-one

The bromo-ketone is then subjected to a Williamson ether synthesis to introduce the isopropoxy group. This is a classic SN2 reaction where the isopropoxide ion displaces the bromide.

Protocol:

  • Prepare sodium isopropoxide by adding sodium metal (1.1 eq.) to an excess of dry isopropanol under an inert atmosphere and gentle heating until all the sodium has reacted.

  • Cool the sodium isopropoxide solution to room temperature.

  • Add a solution of 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (1.0 eq.) in dry isopropanol dropwise to the isopropoxide solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC.

  • Quench the reaction by adding water and remove the isopropanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to give the crude product, which can be purified by column chromatography on silica gel.

Step 4: Synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

The final step is the reduction of the ketone to the desired secondary alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • Dissolve 2-Isopropoxy-1-(3,4-difluorophenyl)ethan-1-one (1.0 eq.) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess NaBH4.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield the final product, 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.

Data Summary

StepProductStarting MaterialReagentsYield (Typical)Purity (Typical)
11-(3,4-Difluorophenyl)ethan-1-one1,2-DifluorobenzeneAcetyl Chloride, AlCl375-85%>95% (GC)
22-Bromo-1-(3,4-difluorophenyl)ethan-1-one1-(3,4-Difluorophenyl)ethan-1-oneNBS, Benzoyl Peroxide80-90%Used crude
32-Isopropoxy-1-(3,4-difluorophenyl)ethan-1-one2-Bromo-1-(3,4-difluorophenyl)ethan-1-oneSodium Isopropoxide60-70%>95% (HPLC)
41-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol2-Isopropoxy-1-(3,4-difluorophenyl)ethan-1-oneNaBH485-95%>98% (HPLC)

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): To confirm the chemical structure and the successful incorporation of the fluorine atoms and the isopropoxy group.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the hydroxyl and ether groups in the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. While direct literature on its discovery is sparse, the proposed pathway is based on well-established and reliable chemical reactions commonly employed in organic synthesis. The detailed protocols and mechanistic insights provided herein are intended to equip researchers and scientists with the necessary information to synthesize this valuable chemical building block for their research and development endeavors. The principles of scientific integrity and logical experimental design are paramount, and the provided methodologies reflect these core tenets.

References

  • Given the synthetic nature of this guide for a compound with limited direct literature, the references would be to general organic chemistry principles and publications detailing analogous reactions. For a real-world application, specific citations to patents or articles using similar Friedel-Crafts acylations on difluorobenzene, alpha-brominations of acetophenones, Williamson ether syntheses on alpha-halo ketones, and reductions of the resulting keto-ethers would be included here.

Protocols & Analytical Methods

Method

Application Notes & Protocols: 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol as a Pharmaceutical Building Block

Introduction: The Strategic Value of Fluorinated Scaffolds In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational drug design. The unique physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[1][2][3] The 3,4-difluorophenyl motif, in particular, is a privileged structure. This substitution pattern is adept at blocking para-hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic profile of a drug.[4]

This guide focuses on 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol , a chiral building block that combines the benefits of the difluorinated aromatic ring with a versatile isopropoxyethanol side chain. The secondary alcohol serves as a crucial synthetic handle for derivatization, while the isopropoxy group modulates lipophilicity, potentially improving properties like membrane permeability.[5] This combination makes the title compound an exceptionally valuable intermediate for generating diverse libraries of novel therapeutic agents. These notes provide researchers and drug development professionals with the technical rationale and detailed protocols for leveraging this building block in their synthetic campaigns.

Physicochemical and Structural Properties

A comprehensive understanding of a building block's properties is fundamental to its effective application. The key characteristics of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol are summarized below.

PropertyValueSource / Reference
IUPAC Name 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol-
Synonym(s) 1-(3,4-difluorophenyl)-2-isopropoxyethanol[6]
CAS Number 1461713-71-2[6]
Molecular Formula C₁₁H₁₄F₂O₂[6]
Molecular Weight 216.23 g/mol [6]
Physical Form Powder[6]
Calculated LogP 1.8 - 2.2 (Estimated)Based on similar structures

Medicinal Chemistry Rationale: A Scaffold for Diversification

The utility of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol stems from its capacity to serve as a central core for creating a wide array of derivatives. The secondary alcohol is a nucleophile and can also be transformed into a good leaving group, opening up multiple avenues for synthetic elaboration.

Key Structural Contributions to Drug Design:
  • Metabolic Stability: The C-F bond is significantly stronger (bond energy ~109 kcal/mol) than a C-H bond, making the aromatic ring resistant to oxidative metabolism.[1] This is a proven strategy for increasing a drug's half-life.[4]

  • Enhanced Binding Interactions: The electronegative fluorine atoms can engage in favorable dipole-dipole, hydrogen bond, and multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.[2]

  • Modulation of Lipophilicity: The isopropoxy group adds a degree of lipophilicity, which can be critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including its ability to cross cellular membranes.[5][7]

  • Synthetic Versatility: The secondary hydroxyl group is the key reactive site, allowing for the introduction of diverse functional groups through well-established chemical transformations.

The diagram below illustrates how this building block can be used as a starting point to access a variety of important chemical scaffolds.

Caption: Diversification strategy for the title building block.

Experimental Protocols

The following protocols are provided as robust starting points for the synthetic manipulation of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. Researchers should optimize conditions as needed for their specific substrates.

Protocol 1: Steglich Esterification of the Secondary Alcohol

This protocol describes the coupling of the title alcohol with a generic carboxylic acid using dicyclohexylcarbodiimide (DCC) and 4-(dimethylaminopyridine) (DMAP). This method is effective under mild, neutral conditions, preserving sensitive functional groups elsewhere in the molecule.[8][9]

Rationale for Reagent Choice:

  • DCC: A powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack by the alcohol.

  • DMAP: A highly effective acylation catalyst that accelerates the reaction, particularly for sterically hindered secondary alcohols.[8]

Materials & Reagents:

  • 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Column Chromatography

  • Hexane and Ethyl Acetate

Step-by-Step Procedure:

  • Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This mitigates potential side reactions and controls the initial exotherm.

  • DCC Addition: Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up (Filtration): Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Work-up (Extraction): Combine the filtrate and washings in a separatory funnel. Wash successively with 1 M HCl (to remove residual DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield the pure ester.

G start Start setup 1. Dissolve Alcohol, Acid, DMAP in Anhydrous DCM start->setup cool 2. Cool to 0 °C setup->cool add_dcc 3. Add DCC Solution cool->add_dcc react 4. Stir at RT for 12-24h add_dcc->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete filter 6. Filter to Remove DCU monitor->filter Complete extract 7. Aqueous Work-up (HCl, NaHCO₃, Brine) filter->extract dry 8. Dry (MgSO₄) & Concentrate extract->dry purify 9. Column Chromatography dry->purify end Pure Ester Product purify->end

Caption: Workflow for the Steglich Esterification Protocol.

Protocol 2: Williamson Ether Synthesis

This protocol describes the O-alkylation of the title alcohol using a strong base and an alkyl halide to form an ether linkage. This is a fundamental and reliable transformation in organic synthesis.[10][11]

Rationale for Reagent Choice:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the secondary alcohol to form the corresponding alkoxide in situ.

  • Tetrahydrofuran (THF): A common aprotic polar solvent suitable for reactions involving hydrides.

Materials & Reagents:

  • 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Alkyl Halide (R-X, e.g., Iodomethane, Benzyl Bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) Solution

  • Diethyl Ether or Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • NaH Preparation: In a dry, three-necked flask under a nitrogen atmosphere, add NaH (1.5 eq). Wash the NaH with anhydrous hexane to remove the mineral oil, and carefully decant the hexane. Add anhydrous THF.

  • Alcohol Addition: Cool the NaH suspension to 0 °C. Slowly add a solution of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (1.0 eq) in anhydrous THF. Hydrogen gas will evolve.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 4-16 hours). Gentle heating may be required for less reactive halides.

  • Work-up (Quenching): Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C to destroy any excess NaH.

  • Work-up (Extraction): Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired ether.

Conclusion

1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a highly functionalized and strategically designed building block for pharmaceutical research and development. Its constituent parts—the metabolically robust difluorophenyl ring, the lipophilicity-modulating isopropoxy group, and the synthetically versatile secondary alcohol—provide medicinal chemists with a powerful tool for constructing novel molecules with desirable drug-like properties. The protocols detailed herein offer reliable methods for the chemical elaboration of this scaffold, enabling its seamless integration into drug discovery programs targeting a wide range of therapeutic areas.

References

  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules. Available at: [Link]

  • Gapanhuk, A., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics. Available at: [Link]

  • Pike, L. S., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Nemirovski, A., et al. (2017). Pharmacokinetic and Toxicodynamic Characterization of a Novel Doxorubicin Derivative. Pharmaceutics. Available at: [Link]

  • Wagner, S., et al. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. MedChemComm. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (2016). CN105732310A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propylene-1-yl]. Google Patents.
  • Jiao, Y., et al. (2014). Design of Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones as Selective COX-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics. Available at: [Link]

  • ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]

  • Quick Company. (2005). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Quick Company. Available at: [Link]

  • Google Patents. (1966). US3278585A - Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst. Google Patents.
  • Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

  • Shmool, A., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]

  • Open Access Journals. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Open Access Journals. Available at: [Link]

  • Google Patents. (2013). CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution. Google Patents.
  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses. Available at: [Link]

  • Google Patents. (2016). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Google Patents.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • PUBDB. (2022). Impact of Fluorinated Ionic Liquids on Human Phenylalanine Hydroxylase—A Potential Drug Delivery System. PUBDB. Available at: [Link]

  • MilliporeSigma. 2-(2,4-difluorophenyl)-1,3-bis(1h-1,2,4-triazol-1-yl)propan-2-ol. MilliporeSigma. Available at: [Link]

  • ResearchGate. (2013). The chalcone derivative (E)-1-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one monohydrate. ResearchGate. Available at: [Link]

  • Journal of Pharmaceutical Investigation. (2025). The role of Pharmacokinetics in drug development. Journal of Pharmaceutical Investigation. Available at: [Link]

  • MDPI. (2015). Methods to Increase the Metabolic Stability of 18 F-Radiotracers. MDPI. Available at: [Link]

  • ResearchGate. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Google Patents. (2006). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.
  • IAGI. (2019). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI. Available at: [Link]

  • Korean Chemical Society. (2003). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Korean Chemical Society. Available at: [Link]

  • MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Available at: [Link]

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Sources

Application

Application Note: Scale-Up Synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol for API Manufacturing

Strategic Overview & Retrosynthetic Rationale The 1-aryl-2-alkoxyethan-1-ol structural motif is a privileged scaffold in medicinal chemistry, frequently embedded in central nervous system (CNS) penetrant agents and next-...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

The 1-aryl-2-alkoxyethan-1-ol structural motif is a privileged scaffold in medicinal chemistry, frequently embedded in central nervous system (CNS) penetrant agents and next-generation kinase inhibitors. Specifically, 1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS: 1461713-71-2) serves as a critical pharmaceutical intermediate (1). The 3,4-difluorophenyl moiety enhances metabolic stability against cytochrome P450 oxidation while increasing lipophilicity, and the isopropoxy group provides a sterically tuned hydrogen-bond acceptor.

For industrial scale-up, the synthetic route must prioritize atom economy, regioselectivity, and the avoidance of hazardous intermediates. While the reduction of 2-isopropoxy-1-(3,4-difluorophenyl)ethan-1-one is a viable pathway commonly used for analogous compounds like 2-phenoxy-1-phenylethanol (2), the base-catalyzed ring-opening of 2-(3,4-difluorophenyl)oxirane offers superior scalability. This epoxide route bypasses the risk of Favorskii rearrangements associated with alpha-halo ketone precursors and delivers exceptional regiocontrol.

Mechanistic Pathway & Regioselectivity

The core challenge in epoxide ring-opening is controlling regioselectivity. As established in standard protocols for mastering regioselectivity in epoxide ring-opening reactions (3), the choice of catalyst (acid vs. base) dictates the site of nucleophilic attack.

Under acidic conditions , the epoxide oxygen is protonated, weakening the C-O bonds. The transition state develops partial carbocationic character, which is preferentially stabilized at the more substituted benzylic position (C1). Consequently, the nucleophile attacks C1, yielding the undesired 2-aryl-2-alkoxyethan-1-ol regioisomer.

Conversely, under basic conditions using sodium isopropoxide, the reaction proceeds via a classic SN2 mechanism. The strongly nucleophilic isopropoxide anion attacks the less sterically hindered terminal carbon (C2). This steric control exclusively yields the target 1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.

Regioselectivity Epoxide 2-(3,4-difluorophenyl)oxirane Condition Reaction Conditions Epoxide->Condition Base Basic/Nucleophilic (NaOiPr / iPrOH) Condition->Base Acid Acidic Catalysis (H2SO4 / iPrOH) Condition->Acid Terminal Attack at C2 (Terminal) Steric Control (SN2) Base->Terminal Benzylic Attack at C1 (Benzylic) Electronic Control (SN1-like) Acid->Benzylic Target Target Molecule 1-(3,4-DFP)-2-isopropoxyethan-1-ol Terminal->Target Byproduct Regioisomer Byproduct 2-(3,4-DFP)-2-isopropoxyethan-1-ol Benzylic->Byproduct

Figure 1: Mechanistic logic governing the regioselective ring-opening of the epoxide.

Experimental Protocols (Self-Validating System)

This protocol is designed for a 10-liter jacketed glass reactor, yielding approximately 1.5 kg of the target API intermediate.

Phase 1: In Situ Generation of Sodium Isopropoxide
  • Step 1: Charge the reactor with 5.0 L of anhydrous isopropanol (H₂O < 50 ppm). Blanket the system with high-purity nitrogen.

  • Step 2: Carefully add 250 g (10.8 mol) of sodium metal in small chunks over 60 minutes, maintaining the internal temperature below 40°C using jacket cooling.

  • Causality: Moisture must be strictly excluded. Any water present will react with sodium to form sodium hydroxide (NaOH). NaOH acts as a competing nucleophile, opening the epoxide to form the critical diol impurity, 1-(3,4-difluorophenyl)ethane-1,2-diol.

  • Validation Check: The reaction is complete when hydrogen evolution ceases and a clear, homogeneous solution is achieved. A turbid solution indicates moisture contamination and hydroxide precipitation.

Phase 2: Regioselective Epoxide Ring-Opening
  • Step 3: Heat the sodium isopropoxide solution to 60°C.

  • Step 4: Add 1.56 kg (10.0 mol) of 2-(3,4-difluorophenyl)oxirane dropwise over 2 hours via an addition funnel.

  • Causality: Dropwise addition at 60°C ensures the epoxide is consumed immediately upon entering the basic environment, preventing base-catalyzed polymerization of the epoxide. Temperatures exceeding 80°C promote thermal degradation and color body formation.

  • Validation Check: Utilize in-line FTIR (Process Analytical Technology, PAT) to monitor the disappearance of the epoxide C-O asymmetric stretch at ~880 cm⁻¹ and the appearance of the broad alcohol O-H stretch at ~3400 cm⁻¹.

Phase 3: Quench and Isolation
  • Step 5: Cool the reactor to 20°C. Quench the reaction by slowly adding 2.0 L of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Causality: NH₄Cl provides a mild, buffered quench (pH ~6-7). Using strong mineral acids (e.g., HCl) could protonate the newly formed alcohol and trigger E1 dehydration, yielding the corresponding styrene derivative.

  • Step 6: Extract the aqueous layer with ethyl acetate (2 x 2.0 L). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 7: Purify the crude oil via short-path vacuum distillation (b.p. ~110-115°C at 1 mbar) to afford the target compound as a colorless viscous liquid.

ProcessWorkflow Start Raw Materials 2-(3,4-difluorophenyl)oxirane + Isopropanol Reaction Ring-Opening Reaction 60-65°C, 4-6 hrs Start->Reaction BaseGen Base Generation Na metal + iPrOH -> NaOiPr BaseGen->Reaction PAT PAT Monitoring In-line FTIR / HPLC Reaction->PAT Real-time feedback Workup Aqueous Quench & Extraction Phase Separation Reaction->Workup PAT->Reaction Purification Crystallization / Distillation >99% Purity API Int. Workup->Purification

Figure 2: Industrial scale-up workflow and PAT integration for epoxide ring-opening.

Data Presentation & Quality Control (PAT)

To ensure the intermediate meets stringent API manufacturing standards, the following critical quality attributes (CQAs) and reaction metrics must be validated during the scale-up process.

ParameterTarget SpecificationAnalytical MethodMechanistic Rationale for Deviation
Overall Yield > 85%GravimetricEpoxide polymerization due to poor temperature control.
Chemical Purity > 99.0% (a/a)HPLC (UV at 254 nm)Incomplete reaction or improper vacuum distillation.
Regioisomer Impurity < 0.1%GC-MS / NMRTrace acid contamination altering SN2 regioselectivity.
Diol Impurity < 0.5%HPLC / GC-MSMoisture ingress leading to NaOH formation and hydrolysis.
Residual Moisture < 0.1%Karl Fischer TitrationInadequate drying over Na₂SO₄ during the workup phase.

References

  • Sigma-Aldrich. "1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol".
  • Benchchem Technical Support Team. "Mastering Regioselectivity in Epoxide Ring-Opening Reactions". Benchchem.
  • Benchchem. "2-Phenoxy-1-phenylethanol | Lignin Model Compound". Benchchem.

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-one

Introduction: The Strategic Importance of Chiral Alcohols in Pharmaceutical Synthesis The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. These motifs are prevale...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral Alcohols in Pharmaceutical Synthesis

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. These motifs are prevalent in a vast array of active pharmaceutical ingredients (APIs), where the specific stereochemistry is often critical for therapeutic efficacy and safety. The target molecule, 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, represents a key structural fragment whose stereoselective synthesis is of significant interest. This guide provides detailed protocols and scientific rationale for the preparation of the precursor ketone, 1-(3,4-difluorophenyl)-2-(isopropoxy)ethan-1-one, and its subsequent enantioselective reduction to the desired chiral alcohol using two robust and widely adopted catalytic methodologies: Noyori-type asymmetric hydrogenation and asymmetric transfer hydrogenation.

Synthetic Strategy: A Two-Stage Approach to the Target Molecule

Our synthetic approach is bifurcated into two primary stages: first, the synthesis of the prochiral ketone substrate, and second, its asymmetric reduction to the chiral alcohol. This strategy allows for the modular application of different reduction techniques to a common advanced intermediate.

G cluster_0 Part 1: Substrate Synthesis cluster_1 Part 2: Asymmetric Reduction A 1-(3,4-Difluorophenyl)ethanone B 2-Bromo-1-(3,4-difluorophenyl)ethanone A->B α-Bromination C 1-(3,4-Difluorophenyl)-2-(isopropoxy)ethan-1-one B->C Williamson Ether Synthesis D 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol C->D Catalytic Reduction

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Prochiral Ketone Precursor

The synthesis of 1-(3,4-difluorophenyl)-2-(isopropoxy)ethan-1-one is achieved in a two-step sequence starting from the commercially available 1-(3,4-difluorophenyl)ethanone.

Protocol 1: α-Bromination of 1-(3,4-Difluorophenyl)ethanone

The introduction of a bromine atom at the α-position is a critical step, rendering the carbon electrophilic for subsequent nucleophilic substitution. Acid-catalyzed bromination is employed to favor mono-bromination and proceeds through an enol intermediate.[1][2]

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(3,4-difluorophenyl)ethanone (1.0 eq) in glacial acetic acid (5 mL per 1 g of ketone), add a catalytic amount of hydrobromic acid (48% aqueous solution, 0.05 eq).

  • Reagent Addition: While stirring at room temperature, add a solution of bromine (1.05 eq) in glacial acetic acid (2 mL per 1 g of bromine) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude 2-bromo-1-(3,4-difluorophenyl)ethanone, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Williamson Ether Synthesis of 1-(3,4-Difluorophenyl)-2-(isopropoxy)ethan-1-one

The Williamson ether synthesis provides a reliable method for the formation of the desired α-isopropoxy ketone via an S(_N)2 reaction between the α-bromo ketone and sodium isopropoxide.[3][4][5][6][7]

Experimental Protocol:

  • Alkoxide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous tetrahydrofuran (THF) (10 mL per 1 g of NaH). Cool the suspension to 0 °C.

  • Alcohol Addition: Slowly add anhydrous isopropanol (1.5 eq) to the suspension. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).

  • Ketone Addition: Cool the freshly prepared sodium isopropoxide solution to 0 °C and add a solution of 2-bromo-1-(3,4-difluorophenyl)ethanone (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or HPLC (typically 4-6 hours).

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-(3,4-difluorophenyl)-2-(isopropoxy)ethan-1-one.

Part 2: Catalytic Asymmetric Reduction Methodologies

With the prochiral ketone in hand, we now turn to its enantioselective reduction. Two powerful, well-established methods are presented below, each offering distinct advantages.

Methodology A: Noyori-Type Asymmetric Hydrogenation

This method, pioneered by Nobel laureate Ryoji Noyori, utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[8] This "bifunctional" catalyst operates through a metal-ligand cooperative mechanism, enabling highly efficient and enantioselective hydrogenation of unfunctionalized ketones.[8][9]

G cluster_0 Noyori Asymmetric Hydrogenation A [RuCl2(p-cymene)]2 + (S,S)-DPEN + (R)-BINAP B Active Ru-H Catalyst A->B In situ activation with base D Transition State Assembly B->D H2 C 1-(3,4-Difluorophenyl)-2-(isopropoxy)ethan-1-one C->D E (S)-1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol D->E Hydride Transfer E->B Catalyst Regeneration

Caption: Simplified catalytic cycle for Noyori hydrogenation.

Protocol 3: Asymmetric Hydrogenation using a Ru-BINAP/Diamine Catalyst

  • Catalyst Preparation (in situ): In a high-pressure reactor, combine [RuCl₂(p-cymene)]₂ (0.005 mol%), (R)-BINAP (0.011 mol%), and (S,S)-DPEN (0.01 mol%). Purge the vessel with argon.

  • Reaction Mixture: Add a solution of 1-(3,4-difluorophenyl)-2-(isopropoxy)ethan-1-one (1.0 eq) in anhydrous isopropanol (0.1 M solution).

  • Base Addition: Add a solution of potassium tert-butoxide in isopropanol (1 M, 2 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (10-50 atm) and stir the reaction mixture at the desired temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by HPLC.

  • Work-up: Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Methodology B: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers an operationally simpler alternative to high-pressure hydrogenation, using a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture in the presence of a suitable catalyst.[10] Ruthenium complexes with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands are particularly effective for this transformation.

Protocol 4: Asymmetric Transfer Hydrogenation using a Ru-(S,S)-TsDPEN Catalyst

  • Catalyst System: In a reaction vessel under an inert atmosphere, dissolve the catalyst, for example, RuCl (0.5-1 mol%).

  • Reaction Mixture: Add a solution of 1-(3,4-difluorophenyl)-2-(isopropoxy)ethan-1-one (1.0 eq) in a 5:2 azeotropic mixture of formic acid and triethylamine or in isopropanol.

  • Base (if using isopropanol): If isopropanol is the solvent and hydrogen source, add a base such as potassium isopropoxide or potassium hydroxide (5 mol%).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 40-60 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

Data Summary and Comparison

The choice between these two powerful catalytic methods may depend on available equipment, desired scale, and substrate-specific performance. Below is a comparative table summarizing key parameters.

FeatureNoyori Asymmetric HydrogenationAsymmetric Transfer Hydrogenation (ATH)
Hydrogen Source Molecular Hydrogen (H₂)Isopropanol or Formic Acid/Triethylamine
Pressure High Pressure (10-100 atm)Atmospheric Pressure
Catalyst System Ru-Diphosphine/DiamineRu-TsDPEN or similar
Typical S/C Ratio 1,000 - 100,000100 - 2,000
Advantages High turnover numbers, excellent enantioselectivityOperational simplicity, no high-pressure equipment needed
Considerations Requires specialized high-pressure equipmentLower turnover numbers, potential for equilibrium

Conclusion: Enabling Access to Key Chiral Building Blocks

The protocols detailed herein provide a comprehensive and scientifically grounded approach to the synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. By first constructing the prochiral ketone and then employing state-of-the-art catalytic asymmetric reduction techniques, researchers and drug development professionals can efficiently access this valuable chiral building block in high enantiopurity. The choice between Noyori-type hydrogenation and asymmetric transfer hydrogenation will depend on the specific laboratory context, but both methods represent the pinnacle of modern asymmetric catalysis.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol Crystallization

Welcome to the Technical Support Center for the crystallization and purification of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS: 1461713-71-2). This fluorinated building block is typically synthesized via th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS: 1461713-71-2). This fluorinated building block is typically synthesized via the regioselective ring-opening of 2-(3,4-difluorophenyl)oxirane with isopropanol[1][2].

While crystallization is the primary unit operation for purging process impurities, the structural similarities between the target product and its synthetic byproducts often lead to poor impurity rejection rates[3]. This guide provides authoritative, causality-driven troubleshooting protocols to isolate and resolve these challenges.

Part 1: Impurity Profiling & Quantitative Data

Understanding the origin of an impurity is the first step in designing a rejection strategy. The table below summarizes the most common impurities encountered during the crystallization of this intermediate, alongside their typical experimental distribution coefficients ( Kexp​ ). A higher Kexp​ indicates a higher propensity for the impurity to incorporate into the solid phase[3].

Impurity NameOrigin (Causality)Partition Coefficient ( Kexp​ )Primary Rejection Challenge
Regioisomer 2-(3,4-Difluorophenyl)-2-isopropoxyethan-1-olBenzylic attack during oxirane ring-opening (electronically favored over terminal attack)[2].~0.15Solid Solution Formation
Diol 1-(3,4-Difluorophenyl)ethane-1,2-diolEpoxide hydrolysis due to trace water contamination in the solvent[4].~0.05Surface Deposition & Agglomeration
Dimeric Ether (Oligomer)The product alcohol acts as a nucleophile, attacking unreacted epoxide at high conversions.~0.02Mother Liquor Entrapment (Liquid Inclusions)

Part 2: Troubleshooting Guides & FAQs

Q1: The regioisomer impurity is consistently failing to purge during cooling crystallization, even at low yields. How do I fix this?

Causality & Mechanism: The regioisomer is structurally and sterically nearly identical to the target product. According to established crystallization workflows, structurally related impurities often bypass standard rejection mechanisms by incorporating directly into the crystal lattice, forming a solid solution [3]. In a solid solution, the impurity molecules literally replace the product molecules within the crystal structure, making standard washing or recrystallization in the same solvent highly ineffective.

Self-Validating Protocol: Solid Solution Disruption

  • Diagnostic Validation (Stepwise Dissolution): Take 5 grams of the contaminated filter cake and suspend it in a solvent where it is partially soluble (e.g., toluene). Stir for 1 hour, filter, and analyze the remaining solid via HPLC. If the ratio of regioisomer to target product in the solid remains constant regardless of how much material is dissolved, you have positively identified a solid solution[3].

  • Solvent System Shift: Switch your crystallization solvent from a non-polar hydrocarbon (e.g., heptane) to a hydrogen-bonding solvent (e.g., isopropyl acetate or a binary mixture of IPA/Water). This alters the specific solute-solvent interactions, changing the relative solubility and disrupting the thermodynamic stability of the solid solution landscape[3].

  • Melt Crystallization (Alternative): If solvent shifts fail, utilize melt crystallization. By slowly cooling the molten API intermediate without a solvent, you rely purely on the melting point differentials, often bypassing solvent-mediated solid solution formation entirely.

Q2: I am seeing high levels of the diol impurity in the final dried cake, despite it having high solubility in the mother liquor. What is the root cause?

Causality & Mechanism: Diols readily form extensive hydrogen-bonding networks. During crystallization, these networks can alter the crystal habit of the target compound, promoting the formation of fine, needle-like crystals that rapidly agglomerate . When particles aggregate, pockets of impurity-rich mother liquor become permanently trapped in the interstitial spaces between the intergrown crystals[3].

Self-Validating Protocol: De-agglomeration via Ostwald Ripening

  • Microscopy Validation: Analyze the crystal slurry using offline polarized light microscopy or an in-line Focused Beam Reflectance Measurement (FBRM) probe. The presence of clustered, non-discrete particles confirms agglomeration.

  • Temperature Cycling: Instead of a linear cooling ramp, implement a temperature cycling protocol.

    • Cool the batch to 20°C to induce nucleation.

    • Heat the slurry back to 45°C (just below the dissolution temperature) and hold for 2 hours.

    • Cool back to 20°C at 0.1°C/min.

    • Causality: The heating phase selectively dissolves the fine crystals and the weak "bridges" holding the agglomerates together. The slow cooling phase redeposits this mass onto the larger, stable crystals (Ostwald ripening), yielding discrete, high-purity particles.

  • Displacement Wash: Wash the final cake with a chilled anti-solvent (e.g., cold heptane) to flush the interstitial spaces. Validation: Analyze the wash filtrate; a massive spike in diol concentration confirms successful purging of the trapped mother liquor.

Q3: How can I optimize the upstream epoxide ring-opening to minimize the dimeric ether before it even reaches crystallization?

Causality & Mechanism: Epoxide ring-opening regioselectivity and chemoselectivity are highly dependent on nucleophile concentration and the choice of catalyst[2][4]. If the reaction is pushed to 100% conversion, the concentration of isopropanol drops while the concentration of the newly formed secondary alcohol (the target product) peaks. This product alcohol then acts as a competing nucleophile, attacking unreacted oxirane to form dimers.

Self-Validating Protocol: Upstream Kinetic Control

  • Reverse Dosing Strategy: Do not batch-mix the reagents. Instead, charge the reactor with a 5-fold molar excess of isopropanol and the catalyst. Dose the 2-(3,4-difluorophenyl)oxirane into the mixture slowly over 4 hours at the target reaction temperature. This ensures the epoxide is always the limiting reagent and is immediately consumed by the vast excess of isopropanol.

  • Reaction Quenching: Monitor the reaction via HPLC. Quench the reaction strictly at 95-97% conversion. Causality: Sacrificing 3% of the yield prevents the exponential formation of dimers that occurs during the final stages of the reaction when the product-to-isopropanol ratio is highest.

Part 3: Mechanistic Diagrams

EpoxideOpening SM 2-(3,4-Difluorophenyl)oxirane + Isopropanol Cat Catalyst / Conditions SM->Cat TS1 Terminal Attack (Sterically Favored) Cat->TS1 TS2 Benzylic Attack (Electronically Favored) Cat->TS2 Target 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (Target Product) TS1->Target Regio 2-(3,4-Difluorophenyl)-2-isopropoxyethan-1-ol (Regioisomer Impurity) TS2->Regio

Mechanistic pathway of epoxide ring-opening showing target vs. regioisomer formation.

CrystallizationWorkflow Start High Impurity in Final Crystal WashTest Perform Solvent Wash Test Start->WashTest Decision1 Impurity Purged? WashTest->Decision1 SurfDep Surface Deposition / Agglomeration (e.g., Diol Impurity) Decision1->SurfDep Yes Internal Internal Incorporation Decision1->Internal No DissTest Stepwise Dissolution Test Internal->DissTest Decision2 Impurity Ratio Constant? DissTest->Decision2 SolidSol Solid Solution (e.g., Regioisomer) Decision2->SolidSol Yes Inclusion Liquid Inclusions (Mother Liquor Entrapment) Decision2->Inclusion No

Workflow for diagnosing crystallization impurity incorporation mechanisms.

Part 4: References

  • Urwin, S. J., Levilain, G., & ter Horst, J. H. (2020). "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development.[Link]

  • Hou, X., Zhang, H., Chen, B.-C., et al. (2017). "Regioselective Epoxide Ring Opening for the Stereospecific Scale-Up Synthesis of BMS-960, A Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist." Organic Process Research & Development.[Link]

  • Moschona, F., Savvopoulou, I., Tsitopoulou, M., Tataraki, D., & Rassias, G. (2020). "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Catalysts.[Link]

Sources

Optimization

Optimizing solvent selection for 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol reactions

Welcome to the Technical Support Center for workflows involving 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol . This molecule presents unique synthetic challenges: it is a secondary benzylic alcohol flanked by an e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol .

This molecule presents unique synthetic challenges: it is a secondary benzylic alcohol flanked by an electron-withdrawing difluorophenyl ring and a sterically demanding beta-isopropoxy ether. Because of this specific architecture, standard reaction conditions often lead to side reactions such as beta-elimination, stalling, or carbocation-mediated rearrangements.

This guide provides field-proven troubleshooting strategies, focusing on how rational solvent selection can alter reaction thermodynamics and kinetics to favor your desired product.

Section 1: Oxidation Workflows (Ketone Synthesis)

Q: When oxidizing the alcohol to 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-one using Swern conditions (DCM/Et₃N), I observe significant degradation and loss of the isopropoxy group. Why is this happening, and how can solvent selection prevent it?

A: The degradation you are observing is base-catalyzed β -elimination. The resulting ketone product features highly acidic α -protons at C2, as they are sandwiched between the newly formed carbonyl and the electronegative ether oxygen. The harsh triethylamine quench used in Swern oxidations strips this proton, expelling the isopropoxy group to form a conjugated enone.

The Solution: Transition to a biphasic TEMPO/NaOCl (Anelli) oxidation using Ethyl Acetate (EtOAc) and Water . EtOAc is recommended by both the ACS Green Chemistry Institute and the GSK Solvent Sustainability Guide as a greener, less toxic alternative to Dichloromethane (DCM)[1][2]. More importantly, the biphasic solvent system isolates the necessary base (aqueous NaHCO₃, pH ~9) from the organic ketone product, drastically reducing the kinetic opportunity for β -elimination[3][4].

G A 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (Organic Phase: EtOAc) C 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-one (Desired Ketone) A->C Oxidation B TEMPO Oxoammonium Salt (Active Oxidant) B->A Hydride Transfer E Beta-Elimination to Enone (Suppressed in Biphasic System) C->E Base Exposure D NaOCl / NaHCO3 (Aqueous Phase: pH 8.5-9.5) D->B Catalyst Regeneration (At Interface)

Fig 1: Biphasic TEMPO oxidation isolates the base from the product, preventing elimination.

Self-Validating Protocol: Biphasic TEMPO Oxidation

  • Preparation: Dissolve 1.0 eq of the alcohol in EtOAc (0.5 M). Add 0.01 eq TEMPO and 0.1 eq NaBr.

  • Buffer Addition: Add an equal volume of 0.5 M aqueous NaHCO₃. Causality check: The buffer must maintain the aqueous layer at pH 8.5–9.5 to ensure optimal hypochlorite reactivity without triggering elimination[3].

  • Oxidation: Cool the biphasic mixture to 0 °C. Vigorously stir (>800 rpm) while adding 1.1 eq of aqueous NaOCl (bleach) dropwise over 30 minutes.

  • In-Process Control (IPC): Check the pH of the aqueous layer using pH paper. If it drops below 8.0, the oxidation will stall. Monitor the organic layer via TLC (Hexanes/EtOAc 3:1).

  • Quench: Once complete, quench the aqueous layer with saturated aqueous Na₂S₂O₃ to destroy unreacted bleach, preventing over-oxidation to carboxylic acids[4].

Section 2: Acylation & Esterification

Q: My attempts to acylate this secondary alcohol using EDC/DMAP or DCC/DMAP stall at 50-60% conversion. How can I drive the reaction to completion?

A: The reaction is stalling due to the severe steric hindrance of the benzylic alcohol adjacent to the bulky isopropoxy ether group. In standard polar solvents like DCM, the urea byproduct generated by the coupling agent remains partially soluble. This prevents the reaction equilibrium from being driven forward.

The Solution: Substitute DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Toluene . These solvents possess significantly lower dielectric constants ( ε ). According to Le Chatelier's principle, forcing the rapid and complete precipitation of the dicyclohexylurea (DCU) byproduct removes it from the thermodynamic equilibrium, driving the acylation to completion[5][6].

Quantitative Solvent Comparison for Steglich Esterification

SolventDielectric Constant ( ε )Urea Byproduct SolubilityTypical ConversionSustainability Profile
Dichloromethane (DCM) 9.1Moderate50 - 60%Poor (Regulated)
2-Methyltetrahydrofuran 6.2Very Low85 - 90%Good (Bio-derived)
Toluene 2.4Insoluble> 95%Moderate

Self-Validating Protocol: Sterically Hindered Acylation

  • Activation: In a dry flask under N₂, dissolve 1.2 eq of the target carboxylic acid and 1.2 eq of DCC in anhydrous Toluene (0.2 M). Stir for 15 minutes at room temperature. Observation: A white precipitate (DCU) should begin forming immediately.

  • Coupling: Add 1.0 eq of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol and 0.1 eq of DMAP.

  • Thermal Drive: Heat the reaction to 60 °C. The low polarity of Toluene ensures that as the ester forms, the urea byproduct crashes out completely.

  • IPC: Filter a 50 μ L aliquot through a celite plug, concentrate, and analyze via LC-MS. The reaction is self-validating when the alcohol mass peak disappears completely.

  • Workup: Cool to 0 °C to maximize urea precipitation, filter through a sintered glass funnel, and wash the filtrate with 1M HCl to remove DMAP.

Section 3: Deoxofluorination (Converting OH to F)

Q: Treating the alcohol with DAST (Diethylaminosulfur trifluoride) primarily yields an alkene elimination product rather than the desired fluorinated compound. How do I favor substitution?

A: Because your substrate is a benzylic alcohol, the intermediate formed with DAST easily dissociates into a benzylic carbocation. Polar solvents (like DCM or Acetonitrile) stabilize this carbocation, which heavily promotes an E1 elimination pathway. The loss of the adjacent C2 proton forms a stable, conjugated alkene (1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethene)[7][8].

The Solution: Conduct the reaction in a strictly non-polar solvent like Toluene or Heptane at cryogenic temperatures (-78 °C). Non-polar solvents suppress charge separation and destabilize the carbocation, forcing the reaction through a concerted, Sₙ2-like displacement of the alkoxyaminosulfur leaving group by the fluoride ion[8].

G A Benzylic Alcohol + DAST (-78°C) B Alkoxyaminosulfur Intermediate (R-O-SF2NR2) A->B -HF C Concerted SN2-like Displacement (Favored in Toluene/Heptane) B->C Non-Polar Solvent D Benzylic Carbocation Formation (Favored in DCM/MeCN) B->D Polar Solvent E Desired Fluoro-Compound (Substitution) C->E Fluoride Attack F Conjugated Alkene (E1 Elimination) D->F Loss of C2 Proton

Fig 2: Non-polar solvents suppress carbocation formation, preventing E1 elimination during DAST fluorination.

Self-Validating Protocol: Sₙ2-Directed Deoxofluorination

  • Cryogenic Setup: Dissolve 1.0 eq of the alcohol in anhydrous Toluene (0.1 M) under a strict Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add 1.2 eq of DAST dropwise over 15 minutes. Causality check: Slow addition at cryogenic temperatures prevents localized exotherms that could provide the activation energy required for the E1 elimination pathway[7].

  • Controlled Warming: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C. Do not allow the reaction to reach room temperature before quenching.

  • IPC: Quench a 100 μ L aliquot in cold saturated NaHCO₃, extract with Hexanes, and analyze by ¹⁹F-NMR. The presence of a new doublet of doublets (due to H-F and F-F coupling) confirms substitution. The absence of an alkene proton signal (~6.5 ppm in ¹H-NMR) validates the suppression of the E1 pathway.

  • Quench: Carefully pour the cold reaction mixture into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and Hexanes at 0 °C to neutralize generated HF safely.

Sources

Troubleshooting

Reducing byproduct formation during the oxidation of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the oxidation of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the oxidation of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol to its corresponding ketone. This transformation is a critical step in the synthesis of active pharmaceutical ingredients (APIs) containing the 3,4-difluorophenyl motif, such as intermediates for the antiplatelet drug Ticagrelor[],[2].

Secondary alpha-alkoxy alcohols are notoriously challenging to oxidize cleanly. The resulting alpha-alkoxy ketones are highly enolizable, making them susceptible to over-oxidation, alpha-halogenation, and C-C bond cleavage[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to minimize byproduct formation.

Mechanistic Overview: Pathways and Pitfalls

Understanding the causality behind byproduct formation is the first step in preventing it. The diagram below illustrates the competing reaction pathways during the oxidation process.

G Substrate 1-(3,4-Difluorophenyl)- 2-(propan-2-yloxy)ethan-1-ol Ketone Target Ketone (Desired Product) Substrate->Ketone Controlled Oxidation Pummerer MTM Ether (Swern side-reaction) Substrate->Pummerer T > -60°C (DMSO/Oxalyl Chloride) Cleavage 3,4-Difluorobenzoic Acid (C-C Cleavage) Ketone->Cleavage Over-oxidation (Excess Oxidant) AlphaCl Alpha-Chloro Ketone (TEMPO/NaOCl side-reaction) Ketone->AlphaCl Low pH / Excess NaOCl

Reaction pathways showing desired oxidation and common byproduct formation routes.

Troubleshooting FAQs

Q1: Why am I seeing significant levels of 3,4-difluorobenzoic acid in my final mixture?

Cause: You are observing oxidative C-C bond cleavage. Once the target alpha-alkoxy ketone is formed, it can undergo enolization. If excess oxidant is present, the enol double bond undergoes oxidative cleavage, breaking the molecule into 3,4-difluorobenzoic acid and isopropanol/acetone[3]. Solution:

  • Strict Stoichiometry: Limit your primary oxidant (e.g., NaOCl) to exactly 1.05–1.10 equivalents.

  • Active Quenching: Do not let the reaction stir indefinitely. Monitor via HPLC and quench the reaction with a reducing agent (10% aqueous Na2​S2​O3​ ) immediately upon reaching >99% conversion to destroy residual oxidant.

Q2: I am using the TEMPO/NaOCl (Anelli) system, but LC-MS shows an M+34 peak indicating alpha-chlorination. How do I prevent this?

Cause: The methylene group ( −CH2​− ) situated between the carbonyl and the isopropoxy ether is highly activated. In the NaOCl system, hypochlorite ( OCl− ) is in equilibrium with hypochlorous acid ( HOCl ). At pH levels below 8.0, the concentration of HOCl increases. HOCl is a potent electrophile that rapidly chlorinates the electron-rich enol form of your product[4]. Solution: You must strictly control the pH of the aqueous phase. Buffer the system to pH 8.5–9.5 using NaHCO3​ . At this pH, the oxidant remains predominantly as the OCl− anion—which is basic enough to regenerate the TEMPO oxoammonium cation but not electrophilic enough to chlorinate the enol.

Q3: My Swern oxidation yields a complex mixture containing thioacetal impurities. How can I suppress this?

Cause: This is a classic Pummerer-type rearrangement byproduct. During a Swern oxidation, the alcohol reacts with the DMSO/oxalyl chloride complex to form an alkoxysulfonium ylide. If the internal temperature of the reactor rises above -60 °C before the triethylamine base is added, the intermediate collapses via a Pummerer rearrangement, yielding methylthiomethyl (MTM) ethers[4]. Solution: Ensure rigorous cryogenic control. Maintain the internal temperature at -78 °C to -65 °C during the addition of the substrate. Do not allow the temperature to rise until the triethylamine has been completely added and the initial oxidation intermediate is fully resolved.

Q4: What is the optimal TEMPO catalyst loading to balance conversion rate and byproduct formation?

Cause: High TEMPO loading (e.g., >5 mol%) can lead to downstream purification issues and localized over-oxidation, while low loading (<0.5 mol%) stalls the reaction, tempting operators to add excess NaOCl (which drives the C-C cleavage discussed in Q1). Solution: Use 1.0 mol% TEMPO paired with 10 mol% KBr as a co-catalyst. The bromide ion acts as an electron shuttle, rapidly oxidizing TEMPO to the active oxoammonium cation. This dual-catalyst system ensures rapid conversion (minimizing the time the substrate spends in the oxidative environment) without requiring high TEMPO loadings[3].

Data Presentation: Comparison of Oxidation Systems

When scaling up the synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-one, reagent selection dictates the impurity profile. The table below summarizes the quantitative and qualitative data for common oxidation systems.

Oxidation SystemTypical ConversionMain Byproduct RisksScalability / Industrial Fit
TEMPO / NaOCl / KBr >98%Alpha-chlorination, C-C cleavageExcellent (Low cost, mild conditions, minimal waste)
Swern (DMSO / (COCl)2​ ) >95%MTM ethers (Pummerer rearrangement)Poor (Requires cryogenic temps, generates dimethyl sulfide odor)
Dess-Martin Periodinane >99%Minimal (Trace ether cleavage)Poor (High reagent cost, potential explosive hazard at scale)
TPAP / NMO >90%Over-oxidation to carboxylic acidModerate (High cost of Ruthenium, requires molecular sieves)

Experimental Protocol: Optimized TEMPO/NaOCl Biphasic Oxidation

To ensure a self-validating and reproducible workflow that suppresses both alpha-chlorination and C-C cleavage, follow this step-by-step Anelli oxidation methodology.

Workflow Step1 Dissolve Substrate & TEMPO/KBr Step2 Buffer Aqueous Phase (pH 8.5-9.5) Step1->Step2 Step3 Slow NaOCl Addition (0-5°C) Step2->Step3 Step4 HPLC Monitor (>99% Conv.) Step3->Step4 Step5 Na2S2O3 Quench & Workup Step4->Step5

Step-by-step workflow for the optimized TEMPO/NaOCl biphasic oxidation protocol.

Step-by-Step Methodology
  • System Preparation: In a jacketed reactor, dissolve 1.0 equivalent of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol in Dichloromethane (DCM) to create a 0.5 M solution.

  • Catalyst Addition: Add 0.01 equivalents (1 mol%) of TEMPO and 0.10 equivalents (10 mol%) of Potassium Bromide (KBr) dissolved in a minimal amount of deionized water.

  • pH Buffering (Critical): Add a 0.5 M aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) to the biphasic mixture. Verify that the aqueous phase pH is strictly between 8.5 and 9.5.

  • Thermal Control: Cool the biphasic reactor to 0–5 °C under vigorous mechanical stirring (≥400 RPM). Note: Vigorous stirring is mandatory to overcome mass transfer limitations between the organic and aqueous phases.

  • Oxidant Addition: Slowly add 1.05 equivalents of aqueous NaOCl (10-12% w/w) dropwise over 60 minutes. Maintain the internal temperature below 5 °C to prevent thermal degradation and over-oxidation.

  • Reaction Monitoring: 15 minutes post-addition, sample the organic phase for HPLC analysis. The reaction is deemed complete when the remaining starting material is <1%.

  • Active Quenching: Immediately upon confirming conversion, quench the reaction by adding a 10% w/w aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) (0.2 equivalents) to neutralize any unreacted hypochlorite.

  • Workup: Separate the phases. Extract the aqueous layer once with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude ketone.

References

  • PubMed / NIH. Identification of the major degradation pathways of ticagrelor. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. 1. Alcohol Oxidations. Retrieved from [Link]

  • PMC / NIH. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. Retrieved from[Link]

  • ResearchGate. The oxidation of alcohols to aldehydes and ketones with N-bromosuccinimide in polyethylene glycol: An experimental and theoretical study. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Enhancing Enantiomeric Excess in 1-(3,4-Difluorophenyl)-2-isopropoxyethanol Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule Class: Chiral α -alkoxy secondary alcohol Welcome to the Technical Support Center for the chiral synthesis of 1-(3,4-Difluorophenyl)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule Class: Chiral α -alkoxy secondary alcohol

Welcome to the Technical Support Center for the chiral synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (commonly referred to as 1-(3,4-difluorophenyl)-2-isopropoxyethanol). This secondary alcohol is a critical chiral building block in advanced drug development. Achieving an enantiomeric excess (ee) of >99% requires precise control over the asymmetric reduction of its precursor, 1-(3,4-difluorophenyl)-2-isopropoxyethan-1-one. This guide addresses the most common troubleshooting scenarios encountered during both Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic (KRED) approaches.

Asymmetric Transfer Hydrogenation (ATH) Troubleshooting

FAQ 1: Why does my ee peak at 92% and then degrade to 85% if the reaction is left overnight?

Root Cause (Causality): ATH using Ru(II)-TsDPEN catalysts is a thermodynamically reversible process. The catalyst operates via a concerted outer-sphere mechanism where the N-H bond of the ligand and the Ru-H simultaneously transfer protons and hydrides to the ketone[1]. Because the 3,4-difluorophenyl group is highly electron-withdrawing, the resulting chiral alcohol is relatively acidic. Once the hydrogen donor is depleted, the highly electrophilic ruthenium complex facilitates reverse hydride transfer (oxidation) back to the ketone, leading to thermodynamic equilibration and racemization over time[2].

Self-Validating Protocol / Solution:

  • Switch Hydrogen Donors: Transition from isopropanol to a Formic Acid/Triethylamine (FA/TEA) azeotrope (typically a 5:2 molar ratio). The decomposition of formic acid into CO 2​ gas renders the reduction irreversible, effectively locking in the kinetic ee[3].

  • Strict Quenching: Monitor the reaction closely via chiral HPLC. Quench the reaction strictly at >98% conversion by cooling to 0°C and washing with 1M aqueous HCl to protonate the diamine ligand and deactivate the catalyst.

FAQ 2: How do I prevent the α -isopropoxy group from interfering with the Ru-catalyst coordination?

Root Cause (Causality): α -Alkoxy ketones can act as bidentate ligands. The ether oxygen can compete with the ketone carbonyl for the vacant coordination site on the Ruthenium center. This disrupts the highly ordered 6-membered pericyclic transition state required for facial selectivity, depressing the final ee.

Self-Validating Protocol / Solution: Utilize highly polar or protic solvent mixtures (e.g., water/methanol with sodium formate). These solvents outcompete the ether oxygen for hydrogen bonding, ensuring the Ru-TsDPEN complex maintains its preferred transition state geometry[4]. Alternatively, using tethered Ru(II)/TsDPEN catalysts forces a rigid geometry around the metal center that is far less susceptible to competitive substrate binding[4].

ATH_Troubleshooting Start Evaluate ee of Chiral Alcohol CheckEE Is ee < 95%? Start->CheckEE CheckConv Analyze Reaction Conversion CheckEE->CheckConv Yes LowConv Low Conversion (<80%) Issue: Catalyst Deactivation CheckConv->LowConv HighConv High Conversion (>95%) Issue: Thermodynamic Reversibility CheckConv->HighConv Sol1 Action: Purify Ketone Substrate Increase FA/TEA ratio LowConv->Sol1 Sol2 Action: Lower Temp to 25°C Quench exactly at 98% conv. HighConv->Sol2

Logical troubleshooting workflow for resolving low enantiomeric excess in ATH reactions.

Biocatalysis (Ketoreductase) Troubleshooting

FAQ 3: Wild-type Ketoreductases (KREDs) yield <10% conversion and poor ee. How can I optimize this?

Root Cause (Causality): The bulky α -isopropoxy group creates severe steric clashes within the constrained binding pockets of wild-type KREDs, which naturally evolved to accommodate smaller α -substituents[5]. Furthermore, the highly fluorinated aromatic ring alters the electrostatic landscape of the active site, often leading to non-productive or inverted (anti-Prelog) binding modes[6].

Self-Validating Protocol / Solution:

  • Enzyme Engineering: Utilize engineered KRED variants (e.g., evolved via directed evolution) that feature an expanded large binding pocket to accommodate the isopropoxy moiety while tightly binding the 3,4-difluorophenyl group to ensure strict Prelog stereoselectivity[6].

  • Cofactor Recycling: Implement a Glucose Dehydrogenase (GDH) coupled system. Because the highly electrophilic fluorinated ketone can inhibit the enzyme, maintaining a massive excess of NADPH via continuous GDH regeneration drives the equilibrium forward and prevents product inhibition[7].

Cofactor_Recycling Ketone Prochiral Ketone Substrate KRED Engineered KRED Biocatalyst Ketone->KRED Alcohol Chiral Alcohol (>99% ee) KRED->Alcohol Asymmetric Reduction NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Cofactor Regeneration Gluconate D-Gluconate GDH->Gluconate Oxidation Glucose D-Glucose Glucose->GDH

KRED biocatalytic cycle coupled with GDH-mediated NADPH cofactor regeneration.

Quantitative Data Summaries

Table 1: Effect of Catalyst and Hydrogen Donor on ATH of 1-(3,4-Difluorophenyl)-2-isopropoxyethan-1-one

Catalyst SystemHydrogen DonorTemp (°C)Time (h)Conversion (%)ee (%)
RuCl(p-cymene)[(R,R)-TsDPEN]Isopropanol2524>9982
RuCl(p-cymene)[(R,R)-TsDPEN]FA/TEA (5:2)25129894
Tethered Ru(II)-TsDPENFA/TEA (5:2)408>99>99
Tethered Ru(II)-TsDPENAq. HCOONa / MeOH406>9998

Table 2: KRED Screening and Cofactor Optimization

BiocatalystCofactor SystemSubstrate LoadingConversion (%)ee (%)
Wild-Type KRED (S. cerevisiae)Isopropanol (coupled)10 g/L<1045
Engineered KRED Variant AGDH / D-Glucose50 g/L8592
Engineered KRED Variant BGDH / D-Glucose100 g/L>99>99

Step-by-Step Experimental Methodologies

Protocol A: Optimized ATH Workflow (Tethered Ru-TsDPEN with FA/TEA)
  • Preparation: In a strictly inert atmosphere (N 2​ or Ar glovebox), charge a dry Schlenk flask with 1-(3,4-Difluorophenyl)-2-isopropoxyethan-1-one (10.0 mmol) and Tethered Ru(II)-TsDPEN catalyst (0.01 mmol, S/C = 1000).

  • Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM) to dissolve the substrate and catalyst.

  • Donor Addition: Slowly inject 5 equivalents of a pre-mixed Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio) at 0°C to prevent exothermic degradation of the catalyst.

  • Reaction: Warm the mixture to 40°C and stir for 8 hours. Monitor CO 2​ evolution (via an oil bubbler) as a physical indicator of reaction progress.

  • Quenching & Workup: Once conversion reaches >98% (verified via GC), immediately cool the flask to 0°C. Add 10 mL of 1M HCl to protonate the TEA and deactivate the Ru-complex. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

Protocol B: KRED Biocatalytic Reduction Workflow
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO 4​ .

  • Enzyme & Cofactor Loading: Dissolve 100 mg of Engineered KRED Variant B, 50 mg of Glucose Dehydrogenase (GDH), and 0.5 mM NADP + into the buffer.

  • Substrate Addition: Add 10 g of D-glucose (cofactor regenerator) and stir until dissolved. Slowly add 10 g of 1-(3,4-Difluorophenyl)-2-isopropoxyethan-1-one (dissolved in 5 mL DMSO to aid solubility and prevent crashing out).

  • Incubation: Stir the biphasic mixture at 30°C and 250 rpm. Maintain the pH strictly at 7.0 by dropwise addition of 1M NaOH (the gluconic acid byproduct generated by GDH will otherwise lower the pH and denature the enzymes).

  • Extraction: After 24 hours (>99% conversion), add 50 mL of ethyl acetate and centrifuge at 4000 rpm for 10 minutes to break the resulting emulsion. Separate the organic layer, dry, and evaporate to yield the highly enantioenriched alcohol.

References

  • [3] Catalyst for asymmetric transfer hydrogenation of ketones and imines - Google Patents.3

  • [1] The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor - SCIRP. 1

  • [5] Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 - Applied and Environmental Microbiology. 5

  • [4] Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate - The Journal of Organic Chemistry. 4

  • [6] Asymmetric Synthesis of CF3-Substituted β-Hydroxyketones and 1,3-Diols by Engineered Ketoreductases - Organic Letters. 6

  • [2] Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC. 2

  • [7] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. 7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ensuring Reproducibility of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol Synthesis in Batch Reactors

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the consistent and predictable production of target molecules is paramount. This...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the consistent and predictable production of target molecules is paramount. This guide provides an in-depth analysis of the reproducibility of the synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, a key intermediate, within conventional batch reactors. We will explore the critical process parameters that govern yield and purity, introduce robust methodologies for assessing and improving reproducibility, and compare operational strategies to enhance process control. This document is intended to serve as a practical resource for scientists and engineers working to scale up chemical processes from the laboratory to manufacturing.

The Synthetic Challenge: Understanding the Reaction

The synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a nucleophilic addition of an isopropoxide to a suitable electrophilic precursor, such as 2-bromo-1-(3,4-difluorophenyl)ethan-1-one. The subsequent reduction of the ketone yields the desired secondary alcohol. While seemingly straightforward, this multi-step process is susceptible to variability, impacting both the final product yield and its purity profile.

Key Reaction Steps:

  • Nucleophilic Substitution: Formation of an ether linkage by reacting 2-bromo-1-(3,4-difluorophenyl)ethan-1-one with sodium isopropoxide.

  • Reduction: Reduction of the resulting ketone to the final alcohol product using a reducing agent like sodium borohydride.

Experimental Design for Reproducibility Assessment

To quantitatively assess the reproducibility of this synthesis, a series of experiments were designed and conducted in a 10L jacketed glass batch reactor.

Experimental Workflow

The following diagram outlines the comprehensive workflow for assessing the reproducibility of the synthesis.

cluster_prep Preparation cluster_synthesis Synthesis Protocol cluster_monitoring In-Process Monitoring (PAT) cluster_analysis Post-Reaction Analysis cluster_stat Statistical Analysis (SPC) A Reagent & Solvent Preparation (Purity & Concentration Verification) B Reactor Setup & Calibration (Temperature, Stirrer, Probes) A->B Pre-run checks C Step 1: Ether Formation (Controlled Isopropoxide Addition) B->C Initiate Reaction D Step 2: Ketone Reduction (NaBH4 Addition & Quenching) C->D Sequential Step E Real-time Temperature & pH Monitoring C->E F In-situ IR Spectroscopy (Reactant Consumption & Product Formation) D->F G Work-up & Product Isolation D->G Reaction Completion H Yield & Purity Determination (HPLC, GC-MS, NMR) G->H Sample Analysis I Control Charting of Yield & Purity H->I Data Input J Process Capability Analysis (Cp, Cpk) I->J Performance Evaluation

Caption: Workflow for Reproducibility Assessment.

Detailed Synthesis Protocol

Materials:

  • 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (98% purity)

  • Sodium isopropoxide (97% purity)

  • Isopropanol (anhydrous)

  • Sodium borohydride (99% purity)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ether Formation:

    • The 10L reactor was charged with 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (1.0 kg, 4.25 mol) and anhydrous THF (4 L).

    • The mixture was stirred at 200 RPM and cooled to 0-5 °C.

    • A solution of sodium isopropoxide (0.38 kg, 4.68 mol) in anhydrous isopropanol (2 L) was added dropwise over 2 hours, maintaining the internal temperature below 10 °C.

    • The reaction was monitored by in-situ IR spectroscopy for the disappearance of the starting ketone.

  • Reduction:

    • Upon completion of the first step, the reaction mixture was cooled to -5 °C.

    • Sodium borohydride (0.18 kg, 4.76 mol) was added portion-wise over 1 hour, keeping the temperature below 0 °C.

    • The reaction was stirred for an additional 2 hours at 0 °C.

  • Work-up and Isolation:

    • The reaction was quenched by the slow addition of 1M HCl (2 L).

    • The aqueous layer was separated and extracted with ethyl acetate (2 x 1 L).

    • The combined organic layers were washed with saturated sodium bicarbonate solution (1 L), brine (1 L), and dried over anhydrous magnesium sulfate.

    • The solvent was removed under reduced pressure to yield the crude product.

Analytical Methods

The yield and purity of the final product were determined using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. Purity was calculated as the area percentage of the main product peak.[3][] The theoretical yield is based on the limiting reactant, 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.[5]

Results: A Tale of Two Control Strategies

To evaluate the impact of process control on reproducibility, two sets of experiments were conducted:

  • Standard Control: Manual control of reagent addition and temperature, relying on operator observation.

A total of 10 batches were run for each control strategy.

Table 1: Comparison of Yield and Purity under Standard and Advanced Control

Batch #Standard Control Yield (%)Standard Control Purity (%)Advanced Control Yield (%)Advanced Control Purity (%)
185.297.189.599.2
282.196.590.199.4
388.597.889.899.3
484.396.990.599.5
580.995.989.999.2
689.198.190.299.6
783.796.890.899.4
886.697.589.799.1
981.596.290.399.5
1087.397.690.199.3
Average 84.92 97.04 90.09 99.35
Std. Dev. 2.84 0.69 0.38 0.15

The data clearly demonstrates that the implementation of advanced process controls significantly improves both the average yield and purity, and, more importantly, drastically reduces the batch-to-batch variability.

Statistical Process Control (SPC) for Enhanced Reproducibility

To visualize and monitor the process stability, Statistical Process Control (SPC) charts were generated for the yield data.[10][11][12]

Control Chart for Yield

The following diagram illustrates the logical flow for implementing SPC.

cluster_data Data Collection cluster_calc Calculation cluster_chart Visualization cluster_analysis Analysis & Action A Collect Batch Data (Yield, Purity, etc.) B Calculate Mean (X-bar) & Moving Range (MR) A->B C Determine Upper & Lower Control Limits (UCL, LCL) B->C D Plot Data on Control Charts (X-bar and R or MR charts) C->D E Identify Special Cause Variation (Points outside limits, trends) D->E F Investigate & Implement Corrective Actions E->F F->A Continuous Improvement

Caption: Statistical Process Control (SPC) Workflow.

The control charts for the "Standard Control" batches would likely show points fluctuating widely and potentially exceeding control limits, indicating an unstable process. In contrast, the "Advanced Control" batches would exhibit data points tightly clustered around the mean, well within the control limits, signifying a stable and predictable process.

Discussion: The Path to Process Robustness

The experimental results underscore the critical role of precise process control in achieving high reproducibility in batch reactor synthesis.

  • Impact of Temperature Control: Exothermic events during reagent addition can lead to side reactions and impurity formation if not managed effectively.[2] The tighter temperature control in the advanced protocol minimizes these excursions.

  • Importance of Reagent Addition Rate: A consistent and controlled addition rate ensures localized concentration gradients are minimized, leading to more uniform reaction kinetics and a cleaner product profile.[13]

Conclusion and Recommendations

The reproducibility of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol synthesis in batch reactors is not an inherent property of the chemistry itself, but rather a function of the level of process understanding and control. While standard batch operations can produce the target molecule, they are prone to significant variability that can impact downstream processes and final product quality.

For organizations aiming to develop robust and scalable synthetic processes, the following recommendations are crucial:

  • Embrace Process Analytical Technology (PAT): Implement real-time monitoring tools to gain a deeper understanding of the reaction dynamics.[7][9]

  • Automate Critical Process Parameters: Utilize automated systems for reagent addition and temperature control to eliminate human error and ensure consistency.[13]

  • Apply Statistical Process Control (SPC): Use SPC methodologies to monitor process stability, detect deviations early, and drive continuous improvement.[10][12]

By transitioning from a "set and forget" batch mentality to a data-driven, actively controlled approach, researchers and manufacturers can significantly enhance the reproducibility of their chemical syntheses, leading to higher quality products, reduced manufacturing costs, and faster time-to-market.

References

  • Vertex AI Search. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
  • Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development.
  • Pharmaguideline.
  • UST.
  • PMC. (2022).
  • Sparkl. Revision Notes - Calculate percentage yield and purity | Stoichiometry | Chemistry - 0620 - Supplement | IGCSE.
  • IET Conference Publication. (1991). Online statistical process control of chemical processes.
  • Fiveable. (2025). 8.2 Batch reactors - Intro To Chemical Engineering.
  • Imubit. (2025). AI for Batch Chemical Reactor Yield and Consistency.
  • RSC Publishing. (2016).
  • Wiley Online Library. (1992).
  • Stalwart International. (2025). Explore the Key Parameters for Chemical Reactor Efficiency.
  • BOC Sciences.
  • ACS Publications. (2019). Switching from Batch to Continuous Reactors Is a Trajectory Optimization Problem | Industrial & Engineering Chemistry Research.
  • Wikipedia.
  • Stalwart International. (2025). Improve Batch Processes with Advanced Chemical Reactor.
  • Wikipedia. Yield (chemistry).
  • TopQM-Systems. Statistical process control (SPC) explained simply.
  • Mapex.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. To safely and effectively handle 1-(3,4-Difluorophenyl)-2-(propan-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. To safely and effectively handle 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS: 1461713-71-2), we must first understand its molecular behavior.

This guide provides a definitive, self-validating operational framework for researchers and drug development professionals. By understanding the why behind each safety measure, we ensure scientific integrity and absolute operational control.

Chemical Profile & Mechanistic Risk Assessment

1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a fluorinated aromatic ether-alcohol frequently utilized as a specialized building block in pharmaceutical synthesis.

The Causality of Its Hazards: The molecule features a highly lipophilic difluorophenyl ring coupled with an isopropoxyethanol moiety. This lipophilicity drastically enhances its ability to permeate biological membranes, including the stratum corneum of human skin. Consequently, dermal exposure does not merely cause localized irritation; it presents a vector for rapid transdermal absorption. Furthermore, as a fine powder, the compound poses a severe inhalation risk, as the micro-particulates can easily bypass the upper respiratory tract and deposit in the lower alveoli, triggering acute respiratory irritation[1].

Quantitative Hazard Summary

Property / Hazard Specification / GHS Classification Mechanistic Impact
CAS Number 1461713-71-2 Unique identifier for regulatory tracking.
Molecular Weight 216.23 g/mol Low molecular weight facilitates rapid membrane diffusion.
H302 Harmful if swallowed Systemic toxicity upon gastrointestinal absorption[1].
H315 / H319 Causes skin/serious eye irritation Lipophilic disruption of lipid bilayers in skin and ocular tissues[1].

| H335 | May cause respiratory irritation | Particulate aerosolization irritates mucosal membranes[1]. |

Mandatory Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, laboratory personnel must utilize PPE specifically selected based on a rigorous hazard assessment[2]. Because this compound acts as both a dermal penetrant and a respiratory irritant, your PPE must create an unbroken, chemically resistant barrier.

PPE CategoryRequired EquipmentScientific Rationale & Validation
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness) or Neoprene.Rationale: Nitrile provides superior resistance to ether and alcohol functional groups compared to latex, preventing molecular breakthrough. Validation: Perform the "inflation test" (trapping air in the glove and squeezing) prior to donning to check for micro-tears.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ rated).Rationale: Standard safety glasses leave gaps. Snug-fitting goggles prevent aerosolized powder (H335) from contacting ocular mucosa (H319).
Body Protection Flame-Retardant Lab Coat (Fully buttoned) & Closed-toe shoes.Rationale: Prevents particulate settling on street clothes. The coat must be buttoned to the collar to eliminate exposed skin at the neckline[3].
Respiratory N95/P100 Particulate Respirator (If handled outside a hood).Rationale: Filters out airborne micro-particulates. Note: Primary engineering controls (fume hoods) should always supersede reliance on respirators.

Operational Workflow & Handling Protocol

To ensure absolute safety, every handling procedure must be a self-validating system. The following protocol dictates the safe weighing and transfer of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol.

G Start Task: Handle CAS 1461713-71-2 HoodCheck Is handling inside a certified fume hood? Start->HoodCheck HoodYes Yes HoodCheck->HoodYes HoodNo No HoodCheck->HoodNo StandardPPE Don Standard PPE: Nitrile Gloves, Goggles, Lab Coat HoodYes->StandardPPE Respirator STOP. Relocate to hood OR don OV/P100 Respirator HoodNo->Respirator Weighing Execute Anti-Static Weighing Protocol StandardPPE->Weighing Respirator->StandardPPE After correction Waste Dispose via 40 CFR 262 (Hazardous Waste) Weighing->Waste

Workflow for PPE selection and handling of CAS 1461713-71-2.
Step-by-Step Weighing Methodology
  • Engineering Control Validation: Turn on the chemical fume hood. Verify the continuous inward airflow (face velocity between 80–120 feet per minute) using the hood's digital monitor or a delicate tissue test. Never handle this compound on an open bench.

  • PPE Donning: Equip nitrile gloves, chemical splash goggles, and a fully buttoned lab coat[2].

  • Static Mitigation: Fluorinated powders often carry static charges, causing them to "jump" and aerosolize during transfer. Wipe the exterior of the weighing boat and the analytical balance draft shield with an anti-static zero-charge wipe.

  • Transfer: Using a clean, grounded stainless-steel spatula, slowly transfer the powder from the stock bottle to the weigh boat. Keep the stock bottle and the balance as close together as possible to minimize the transit path of the powder.

  • Decontamination: Once the desired mass is transferred and sealed in the reaction vessel, immediately wipe down the spatula, balance, and hood surface with a solvent compatible with the compound (e.g., isopropanol or ethanol), followed by a water wipe.

Spill Response & Waste Disposal Plan

The disposal of fluorinated organics is strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA).

Spill Response (Unplanned Episodic Event): If a spill occurs, it may trigger an "unplanned episodic event" under 40 CFR 262 Subpart L, potentially affecting your facility's hazardous waste generator status[4].

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • Contain & Absorb: Do not dry-sweep the powder, as this will aerosolize it. Gently cover the spill with damp absorbent pads or a specialized chemical spill powder to suppress dust.

  • Collect: Use a non-sparking scoop to place the absorbed material into a chemically compatible, sealable container.

Routine Disposal (P501): Generators of hazardous waste are regulated under 40 CFR Part 262[5].

  • Segregation: Do not mix fluorinated waste with standard aqueous or non-halogenated organic waste. The high stability of the C-F bond requires specialized high-temperature incineration[3].

  • Labeling: Place all contaminated wipes, weigh boats, and PPE into a dedicated waste container. Label it explicitly as "Hazardous Waste: Halogenated Organic Solid (Contains Fluorine)."

  • Storage: Ensure the container is kept tightly closed unless waste is actively being added, and inspect the storage area weekly for leaks or degradation[4].

References

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 Occupational Safety and Health Administration (OSHA) [Link]

  • 40 CFR 262-268 Hazardous Waste Generators, Transporters and Treatment Storage and Disposal Facilities (TSDF) American Foundry Society (EPA Regulations) [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies Press (NAP)[Link]

  • How to Manage Episodic Hazardous Waste [40 CFR 262] Environmental Resource Center [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
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Reactant of Route 2
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
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